molecular formula C9H11NO B8704311 Benzaldehyde, 3,5-dimethyl-, oxime

Benzaldehyde, 3,5-dimethyl-, oxime

Cat. No.: B8704311
M. Wt: 149.19 g/mol
InChI Key: IZVOVGWUSRNAMC-UHFFFAOYSA-N
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Description

Benzaldehyde, 3,5-dimethyl-, oxime: is an organic compound characterized by the presence of a hydroxylamine functional group attached to a 3,5-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,5-dimethyl-, oxime typically involves the reaction of 3,5-dimethylbenzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 3,5-dimethyl-, oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Benzaldehyde, 3,5-dimethyl-, oxime is used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

Industry: In industrial settings, this compound can be used in the synthesis of dyes, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3,5-dimethyl-, oxime involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This interaction can affect biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • N-[(3,4-Dimethylphenyl)methylidene]hydroxylamine
  • N-[(3,5-Dimethoxyphenyl)methylidene]hydroxylamine

Comparison: Benzaldehyde, 3,5-dimethyl-, oxime is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. In contrast, N-[(3,4-Dimethylphenyl)methylidene]hydroxylamine has methyl groups in different positions, potentially leading to different chemical and biological properties. N-[(3,5-Dimethoxyphenyl)methylidene]hydroxylamine, with methoxy groups instead of methyl groups, may exhibit different reactivity and solubility characteristics.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

N-[(3,5-dimethylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H11NO/c1-7-3-8(2)5-9(4-7)6-10-11/h3-6,11H,1-2H3

InChI Key

IZVOVGWUSRNAMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C=NO)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2 L round bottom flask was set up with a mechanical stirrer, thermometer, N2 inlet and reflux condensor. A solution of 3,5-dimethyl-benzaldehyde (70 g. 522 mmol) in 300 mL of methanol was added, followed by the addition of sodium acetate (44 g, 536 mmol). Hydroxylamine-HCl (37 g, 532 mmol) was added portion-wise over 5 minutes, during which time the maximum temperature reached without cooling was 27° C. The mixture was stirred for an additional 2 hours at room temperature. TLC (10% ethyl acetate in hexane) indicated the absence of the starting aldehyde and the appearance of oxime. Most of the methanol was removed on a rotary evaporator, resulting in the formation of a precipitate. Ether and water were added to the concentrated suspension, and then the ether layer was collected, dried over MgSO4, and removed on a rotary evaporator. The white crystalline material was air-dried, resulting in 77 g (100%) of 3,5-dimethyl-benzaldehyde oxime. 1H-NMR (300 MHz, CDCl3) δ (ppm): 8.09 (s, 1H), 7.22 (s, 2H), 7.05 (s, 1H), 2.33 (s, 6H).
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